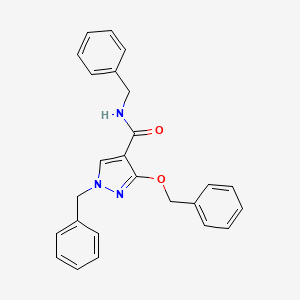

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N,1-dibenzyl-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c29-24(26-16-20-10-4-1-5-11-20)23-18-28(17-21-12-6-2-7-13-21)27-25(23)30-19-22-14-8-3-9-15-22/h1-15,18H,16-17,19H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFONJPXZQSYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of benzyl groups: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl alcohol in the presence of a suitable catalyst.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The reduction in nitric oxide (NO) production further supports its potential as an anti-inflammatory agent.

Data Table: Anti-inflammatory Effects

| Compound Name | Inflammation Model | Effect on NO Production |

|---|---|---|

| This compound | LPS-induced inflammation in mice | Significant reduction |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. This compound has shown promising activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| This compound | S. aureus | 16 μg/mL |

Cancer Therapeutics: MEK Inhibition

This compound has been investigated for its role as a MEK inhibitor. The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in tumorigenesis and cancer progression. Compounds designed based on this structure have demonstrated significant inhibitory activity against MEK enzymes.

Case Study: MEK Inhibition

In a study evaluating various derivatives of pyrazole compounds, one derivative exhibited an IC50 value of 91 nM for MEK1 and a GI50 value of 0.26 μM against A549 lung cancer cells. This highlights the compound's potential in targeting resistant cancer pathways.

Key Findings from Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is closely related to their structural features:

- Fluorination at specific positions enhances lipophilicity.

- Substituents such as benzyloxy groups improve interactions with biological targets.

Conclusion and Future Directions

The applications of this compound span across anti-inflammatory and antimicrobial activities to significant roles in cancer therapy through MEK inhibition. Continued research into its structure-activity relationships will likely yield even more potent derivatives suitable for clinical applications.

Mechanism of Action

The mechanism of action of N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Substituent Diversity : The target compound’s triple benzyl groups distinguish it from analogs with electron-withdrawing (e.g., nitro, dichlorophenyl) or hydrogen-bonding (e.g., indole-Schiff base) substituents.

- Core Modifications : Fused heterocycles (e.g., pyrazolo[3,4-b]pyridine in ) exhibit altered electronic properties compared to simple pyrazole cores .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The benzyloxy group in the target compound would contribute to a strong C-O-C stretch (~1250 cm⁻¹) in IR.

- Increased benzyl content likely raises molecular weight and lipophilicity (logP), impacting solubility and bioavailability.

SAR for Target Compound :

- The benzyloxy group may act as a steric hindrance modulator or participate in π-stacking.

- Dibenzyl substitutions could improve membrane permeability but reduce aqueous solubility.

Biological Activity

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 397.5 g/mol

- CAS Number : 1014069-29-4

The compound features a pyrazole ring substituted with two benzyl groups and a benzyloxy group, along with a carboxamide functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. A study highlighted that certain pyrazole derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus effectively at low concentrations, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoles is well-documented. Studies have indicated that this compound may reduce inflammation markers such as TNF-α and IL-6. For instance, similar compounds have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism likely involves modulation of the MAPK signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have revealed that derivatives of this compound can inhibit cancer cell proliferation. For example, a derivative exhibited an IC value of 91 nM against MEK1, indicating potent activity against cancer cell lines such as A549 . The compound's ability to interact with specific molecular targets involved in tumorigenesis underscores its potential as a therapeutic agent.

The biological effects of this compound are primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Q & A

Q. Basic

- NMR :

- X-ray Crystallography : Resolves positional isomerism (e.g., benzyl group orientation) and confirms stereochemistry .

How can researchers resolve contradictions in NMR data for this compound?

Q. Advanced

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers caused by benzyl group placement .

- Impurity Profiling : LC-MS or HPLC-PDA detects byproducts (e.g., de-benzylated derivatives) .

- Dynamic NMR : Assess rotational barriers of benzyloxy groups if splitting patterns suggest hindered rotation .

What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

Q. Basic

- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., CDK2 inhibition, as seen in pyrazole carboxamide analogs) .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

How can molecular docking studies predict the binding affinity of this compound to protein targets?

Q. Advanced

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., CDK2, PDB: 1KMS) and optimize hydrogen bonding networks.

- Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses, focusing on key interactions (e.g., hydrogen bonds with hinge regions).

- Validation : Compare docking scores with known inhibitors (e.g., AT7519) and validate via MD simulations .

How does positional isomerism of benzyl groups affect the biological activity of pyrazole carboxamide derivatives?

Q. Advanced

- Case Study : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate shows higher anti-inflammatory activity than its 2- or 4-methylbenzyl analogs due to improved steric compatibility with target pockets .

- SAR Analysis : Meta-substituted benzyl groups enhance lipophilicity and target engagement in kinase inhibition assays .

What formulation strategies improve the solubility of this compound for in vivo studies?

Q. Advanced

- Amorphous Solid Dispersions : Co-formulate with polymers (e.g., HPMCAS) to enhance bioavailability, as demonstrated for similar pyrazole carboxamides .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to increase aqueous solubility .

How can computational methods guide the optimization of this compound derivatives?

Q. Advanced

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

- Free Energy Perturbation (FEP) : Predict binding energy changes upon modifying benzyloxy substituents .

What analytical challenges arise in characterizing this compound analogs with halogen substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.